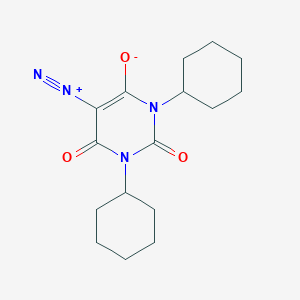
1,1',1''-(Hexa-1,3-diene-1,2,4-triyl)tribenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene is an organic compound characterized by its unique structure, which includes three benzene rings connected by a hexa-1,3-diene-1,2,4-triyl linkage. This compound is of interest due to its conjugated system, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene typically involves the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of solvents and purification techniques such as recrystallization or chromatography is common to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxygenated compounds.
Reduction: Saturated derivatives with single bonds.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene exerts its effects involves its conjugated system, which allows for electron delocalization. This delocalization can interact with molecular targets such as enzymes or receptors, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Cyclohexa-1,3-diene: Another conjugated diene with similar reactivity.
1,3-Butadiene: A simpler conjugated diene used in polymer synthesis.
Hexachlorobutadiene: A chlorinated derivative with distinct chemical properties.
Uniqueness: 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene is unique due to its tri-benzene structure, which provides a larger conjugated system compared to simpler dienes. This extended conjugation enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
114391-96-7 |
|---|---|
Fórmula molecular |
C24H22 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1,4-diphenylhexa-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C24H22/c1-2-21(22-14-8-4-9-15-22)19-24(23-16-10-5-11-17-23)18-20-12-6-3-7-13-20/h3-19H,2H2,1H3 |
Clave InChI |
QEEGVLGTBCQRQS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC(=CC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)

![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)


![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)


iodanium chloride](/img/structure/B14305256.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)

![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)

